molecular formula C13H18N2 B1395463 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine CAS No. 951393-79-6

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine

Cat. No. B1395463
CAS RN: 951393-79-6
M. Wt: 202.3 g/mol
InChI Key: RLVKNSFGRHNZJI-UHFFFAOYSA-N
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Description

“2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” is a chemical compound with the molecular formula C13H18N2 . It is a derivative of 2-azabicyclo[2.2.1]heptane .


Synthesis Analysis

The synthesis of 2-azabicyclo[2.2.1]heptanes, including derivatives like “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine”, has been achieved through various methods. One such method involves a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides . Another method involves a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid .


Molecular Structure Analysis

The molecular structure of “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” is characterized by a bicyclic structure with a nitrogen atom incorporated into the ring system . The compound has a molecular weight of 202.30 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” and its derivatives are quite diverse. For instance, neighboring group participation by the 2-nitrogen in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane allows ready nucleophilic substitution at the 7-position by C, N, O, and halogen nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” include a molecular weight of 202.30 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .

Safety and Hazards

The safety and hazards associated with “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” are not specified in the available literature .

Future Directions

The future directions in the research of “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” and its derivatives could involve the development of novel synthetic methods and the exploration of their potential applications .

properties

IUPAC Name

2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVKNSFGRHNZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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